molecular formula C22H43NO3 B594029 Arachidoyl glycine CAS No. 617703-96-5

Arachidoyl glycine

Cat. No. B594029
CAS RN: 617703-96-5
M. Wt: 369.59
InChI Key: MUNNIYAZGQGMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidoyl glycine is a biochemical compound that consists of the C20:0 fatty acid with glycine attached at its carboxy terminus . It is not intended for human or veterinary use .


Synthesis Analysis

The biosynthesis of this compound is not completely understood. Two primary biosynthetic pathways have been proposed: one suggests that this compound is formed via an enzymatically regulated conjugation of arachidonic acid and glycine . Another pathway suggests that it is formed through the oxidative metabolism of the endogenous cannabinoid anandamide .


Molecular Structure Analysis

This compound has a molecular formula of C22H43NO3 . Its average mass is 369.582 Da and its monoisotopic mass is 369.324280 Da .


Chemical Reactions Analysis

This compound is an endogenous metabolite of the endocannabinoid anandamide . It differs from anandamide by the oxidation state of the carbon β to the amido nitrogen, a modification that drastically reduces its activity at CB1 and CB2 .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 15 mg/ml in DMSO, 25 mg/ml in Ethanol, and 2 mg/ml in PBS (pH 7.2) .

Scientific Research Applications

  • Modulation of Synaptic Transmission in Pain Management : NAGly modulates synaptic transmission in the superficial dorsal horn of the spinal cord, indicating its potential use in pain management through non-cannabinoid mechanisms (Jeong, Vandenberg, & Vaughan, 2010).

  • Inhibition of Glycine Transport : It acts as a reversible and non-competitive inhibitor of glycine transport by GLYT2a, suggesting its role in neurotransmission and analgesia (Wiles, Pearlman, Rosvall, Aubrey, & Vandenberg, 2006).

  • Role in Biochemical Synthesis : Cytochrome c catalyzes the synthesis of NAGly, pointing towards its potential role in the formation of NAGly and other long-chain fatty acyl glycines in vivo (McCue, Driscoll, & Mueller, 2008).

  • Neuroprotective and Antinociceptive Properties : NAGly exhibits antinociceptive properties, alongside other N-long-chain acyl amino acids like arachidonoyl serine and oleoyl serine (Hanuš, Shohami, Bab, & Mechoulam, 2014).

  • Analgesic Potential in Neuropathic and Inflammatory Pain : NAGly shows promise as an analgesic in animal models of neuropathic and inflammatory pain (Mostyn, Carland, Shimmon, Ryan, Rawling, & Vandenberg, 2017).

  • Production of Arachidonic Acid in Soybean Seeds : The expression of certain genes in soybeans can lead to the production of arachidonic acid, highlighting the potential for agricultural applications (Chen, Matsui, Ogawa, Oe, Ochiai, Kawashima, Sakuradani, Shimizu, Ishimoto, Hayashi, Murooka, & Tanaka, 2006).

  • Potential in Treating Chronic Pain : NAGly's role in inhibitory glycinergic neurotransmission provides a novel target for drug development, especially for treating chronic pain (Vandenberg, Ryan, Carland, Imlach, & Christie, 2014).

Safety and Hazards

Arachidoyl glycine is not intended for human or veterinary use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

Future Directions

The marked potency of Arachidoyl glycine acting on GPR18 to elicit directed migration, proliferation, and perhaps other MAPK-dependent phenomena advances our understanding of the lipid-based signaling mechanisms employed by the CNS to actively recruit microglia to sites of interest . This could stimulate future research about this underappreciated subclass of the fatty acid amide family .

properties

IUPAC Name

2-(icosanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNNIYAZGQGMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348066
Record name N-Icosanoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

617703-96-5
Record name N-Icosanoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Does arachidonoyl glycine affect the Cav3.3 T-type calcium channel current, and how does this differ from its N-arachidonoyl counterpart?

A1: The research indicates that arachidonoyl glycine, possessing a saturated alkyl chain, did not inhibit the Cav3.3 current. [] This is in contrast to N-arachidonoyl glycine (NAGly), which contains an unsaturated alkyl chain and was shown to inhibit the Cav3.3 current. The study suggests that the presence of a saturated alkyl chain in arachidonoyl glycine may hinder its interaction with the Cav3.3 channel, leading to a lack of inhibitory effects. This highlights the importance of structural features, particularly the saturation state of the alkyl chain, in determining the activity of lipids on T-type calcium channels.

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